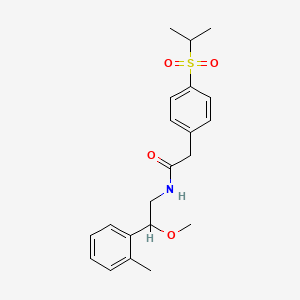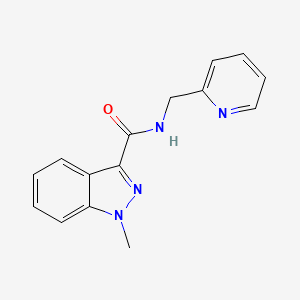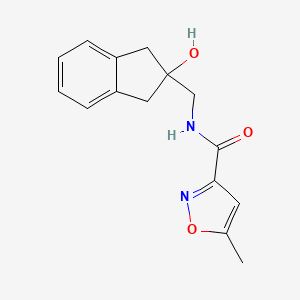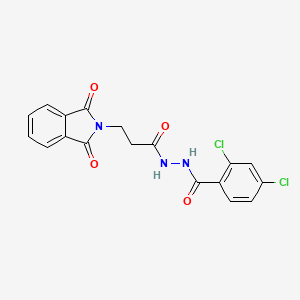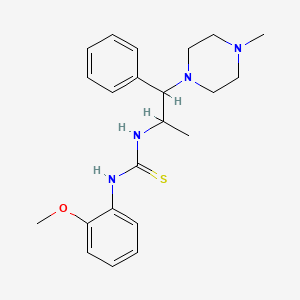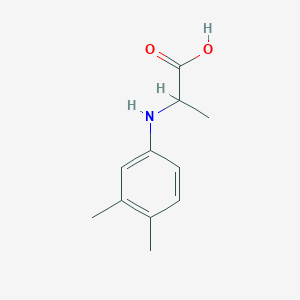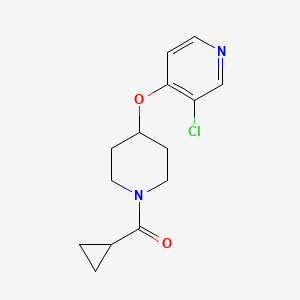
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is a versatile chemical compound used in various fields such as chemistry, biology, medicine, and industry. It exhibits unique properties due to its complex structure, making it a subject of interest in scientific research and industrial applications.
Mecanismo De Acción
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a significant role in cholesterol homeostasis. It promotes the degradation of low-density lipoprotein receptors (LDLRs), thereby controlling the amount of cholesterol in the body .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to an increase in LDLRs, which can uptake more low-density lipoprotein (LDL) cholesterol from the bloodstream .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway. This results in lower levels of circulating LDL cholesterol, which is beneficial for cardiovascular health .
Pharmacokinetics
The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose, and 9.0 μg/mL in monkeys 0.5 hr post a 30 mg/kg oral dose . These findings suggest that the compound has good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of PCSK9 protein synthesis . On a cellular level, this results in an increase in LDLRs, leading to more efficient clearance of LDL cholesterol from the bloodstream . This can help to maintain healthy cholesterol levels and potentially reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors affecting the activity of liver carboxyesterase (CES1), which converts the prodrug to its active form, could impact the compound’s action . Additionally, factors affecting the absorption and metabolism of the compound, such as diet and gut microbiota, could also influence its efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone typically involves multi-step reactions The process begins with the preparation of 3-chloropyridine This is followed by its reaction with piperidine to form the intermediate (3-chloropyridin-4-yl)piperidine
Industrial Production Methods: Industrially, the production may involve large-scale reactions in reactors designed for high throughput. Catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity. The use of solvent systems and purification techniques like chromatography and recrystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reductive conditions can modify the structure, resulting in reduced derivatives.
Substitution: Common substitution reactions involve the replacement of functional groups, influencing its reactivity and properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Various halogens and organometallics are used under specific conditions.
Major Products: The major products from these reactions depend on the specific reagents and conditions. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
In Chemistry:
In Biology: It serves as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
In Medicine: Due to its structural complexity, it is explored for potential pharmaceutical applications, including drug development for various diseases.
In Industry: The compound finds use in the manufacturing of materials with specific properties, and as an intermediate in the synthesis of complex chemical products.
Comparación Con Compuestos Similares
When compared to similar compounds like (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(methyl)methanone or (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone stands out due to its unique cyclopropyl group This group imparts distinct chemical and physical properties, such as increased rigidity and stability
By exploring its synthesis, reactions, and applications, researchers continue to uncover the potential of this compound in various scientific fields.
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-9-16-6-3-13(12)19-11-4-7-17(8-5-11)14(18)10-1-2-10/h3,6,9-11H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYONYFBEYZOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]prop-2-enamide](/img/structure/B2870606.png)
![4-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2870608.png)
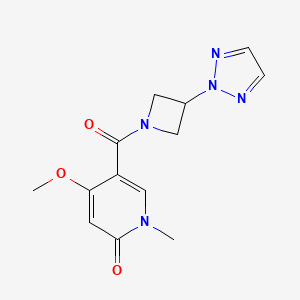
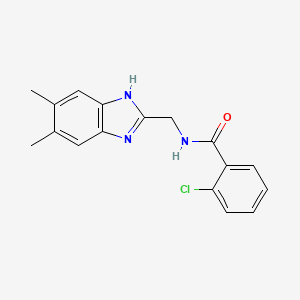
![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2870613.png)
![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)

